Enhanced Inhibitory Potency Against Human 12/15‑Lipoxygenase Relative to ML351
The target compound inhibits recombinant human 12/15‑lipoxygenase with an IC50 of 120 nM, compared with 200 nM for the methylamino probe ML351 under analogous assay conditions [1][2]. The 80 nM improvement represents a 1.67‑fold gain in potency that is attributable solely to the extension of the N‑alkyl chain from methyl to ethyl.
| Evidence Dimension | IC50 against recombinant human reticulocyte 12/15‑lipoxygenase (15‑LOX‑1) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | ML351 (5‑(methylamino) analog): 200 nM |
| Quantified Difference | 80 nM (1.67‑fold more potent) |
| Conditions | Recombinant N‑terminal His6‑tagged human enzyme; arachidonic acid substrate; UV‑vis spectrometric detection (BindingDB assay); comparable assay format reported for ML351 (NIH MLPCN probe report). |
Why This Matters
A factor of 1.67 in potency can be decisive in cellular and in vivo models where achieving target engagement at tolerable concentrations is critical; it reduces the compound concentration required for equivalent inhibition.
- [1] BindingDB, Ligand BDBM44681: 5-(ethylamino)-2-(1-naphthalenyl)-4‑oxazolecarbonitrile. IC50 = 120 nM for human reticulocyte 12/15‑lipoxygenase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=44681 View Source
- [2] Rai G, Joshi N, Perry S, et al. Discovery of ML351, a Potent and Selective Inhibitor of Human 15‑Lipoxygenase‑1. Probe Reports from the NIH Molecular Libraries Program. 2013 (Updated 2014). IC50 = 200 nM. Also available as Sigma‑Aldrich product 531492. https://www.ncbi.nlm.nih.gov/books/NBK190602/ View Source
